molecular formula C27H28N2O2 B11501094 5-(1-adamantyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide

5-(1-adamantyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide

Cat. No.: B11501094
M. Wt: 412.5 g/mol
InChI Key: WDUKRRJOWPVAQK-UHFFFAOYSA-N
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Description

5-(ADAMANTAN-1-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique structure combining adamantane, pyridine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ADAMANTAN-1-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(ADAMANTAN-1-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

5-(ADAMANTAN-1-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}FURAN-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its stability and structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 5-(ADAMANTAN-1-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, while the pyridine and furan groups can participate in binding interactions with proteins or nucleic acids. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(ADAMANTAN-1-YL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}FURAN-2-CARBOXAMIDE is unique due to its combination of adamantane, pyridine, and furan moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C27H28N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

5-(1-adamantyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C27H28N2O2/c30-26(29-23-3-1-18(2-4-23)11-19-7-9-28-10-8-19)24-5-6-25(31-24)27-15-20-12-21(16-27)14-22(13-20)17-27/h1-10,20-22H,11-17H2,(H,29,30)

InChI Key

WDUKRRJOWPVAQK-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)NC5=CC=C(C=C5)CC6=CC=NC=C6

Origin of Product

United States

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